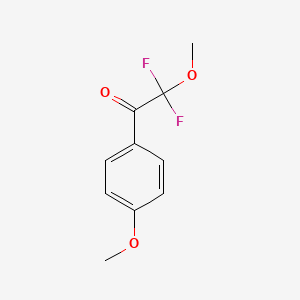
2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a methoxyphenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one typically involves the arylation of fluorinated ketones. One common method is the Rhodium-catalyzed arylation of difluoromethyl ketones with arylboronic acids. This reaction is performed under an atmosphere of dry nitrogen gas, using solvents like acetonitrile and heating to reflux at 80°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The fluorine atoms can form strong hydrogen bonds, influencing the compound’s binding affinity and specificity. The methoxy groups can participate in various chemical reactions, modulating the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Similar in structure but with an additional fluorine atom, leading to different chemical properties and reactivity.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Lacks the fluorine atoms, resulting in different biological and chemical behavior.
4-Methoxyphenethylamine: Contains a similar methoxyphenyl group but differs significantly in its overall structure and applications.
Uniqueness
2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one is unique due to its combination of fluorine and methoxy groups, which confer distinct chemical properties such as increased stability, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
748800-50-2 |
|---|---|
Formule moléculaire |
C10H10F2O3 |
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
2,2-difluoro-2-methoxy-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-5-3-7(4-6-8)9(13)10(11,12)15-2/h3-6H,1-2H3 |
Clé InChI |
MEAUMUUCIGDBGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(OC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
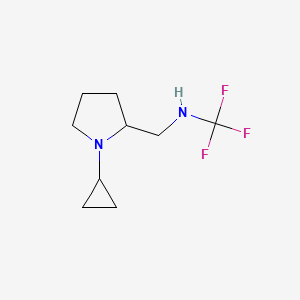
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)

![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)
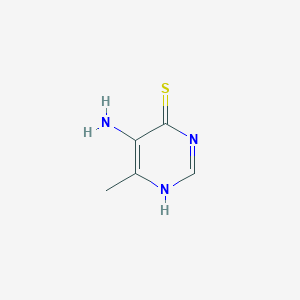
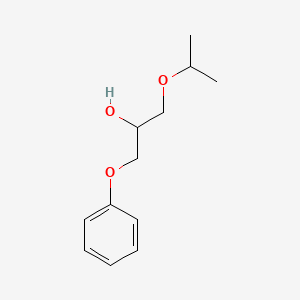
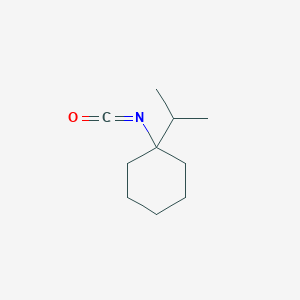

![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)
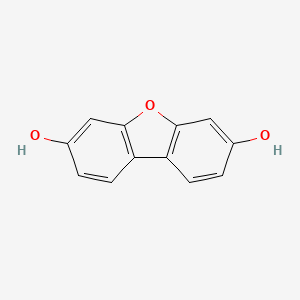
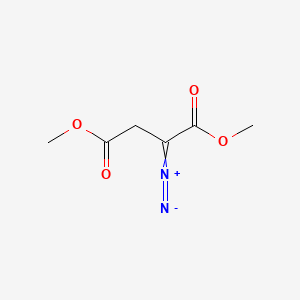
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
